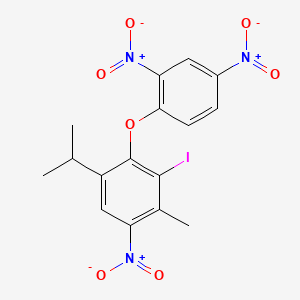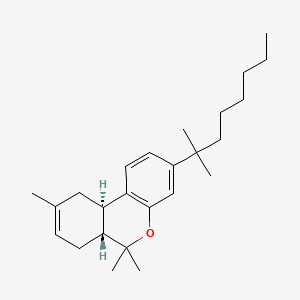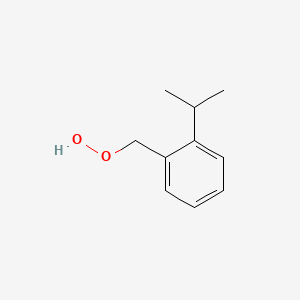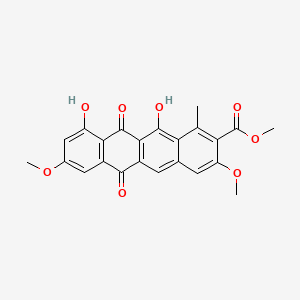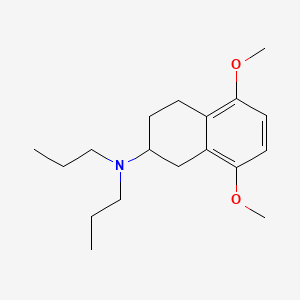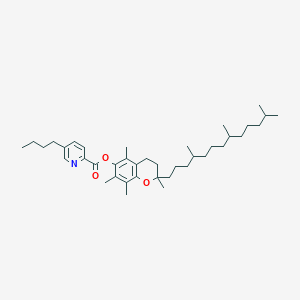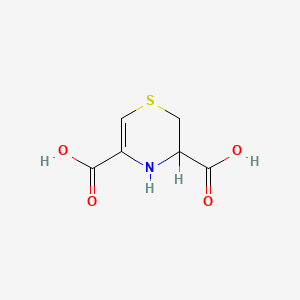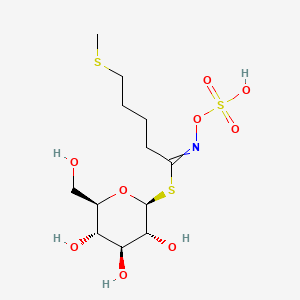
Glucoerucin
Descripción general
Descripción
Glucoerucin belongs to the class of organic compounds known as alkylglucosinolates . It has been detected in several different foods, such as cabbages and Brassicas .
Synthesis Analysis
This compound can be purified from a crude extract obtained from a cruciferous plant using macroporous crosslinked copolymer adsorbents . The strongly basic triethylamine modified PGMA (PGMA-III) adsorbent showed the best adsorption and desorption capacity of this compound .
Molecular Structure Analysis
This compound has the empirical formula C12H22KNO9S3 . Glucosinolates, like this compound, are characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R-group .
Chemical Reactions Analysis
This compound can be hydrolyzed to form erucin . The hydrolysis of glucosinolates like this compound is catalyzed by myrosinase present in seeds and tissues of the cruciferous plants .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 459.60 g/mol . It is a 4-Methylthiobutylglucosinolate potassium salt .
Aplicaciones Científicas De Investigación
1. Purification from Plant Extracts
Glucoerucin, a glucosinolate, has been the subject of studies exploring its purification from cruciferous plants. One such study by Cheng et al. (2020) developed adsorbents for the effective purification of this compound from crude plant extracts. They found that triethylamine modified poly(glycidyl methacrylate) (PGMA) adsorbent exhibited the best adsorption and desorption capacity for this compound. This method could offer a simple and efficient approach for purifying glucosinolates like this compound from plant sources (Cheng, Wu, Liang, & Yuan, 2020).
2. Glucosinolate Profiling in Brassica Species
Hwang et al. (2019) conducted a study to quantify glucosinolates, including this compound, in various Brassica species. Using UHPLC-Q-Orbitrap-MS technique, they identified this compound as one of the major glucosinolates present in cabbage and broccoli. This research contributes to our understanding of the glucosinolate profiles in different Brassica species, which is relevant for both agricultural and nutritional studies (Hwang, Park, Dang, Kim, & Seo, 2019).
3. Anticancer Potential
This compound's anticancer potential has been explored in several studies. Nastruzzi et al. (1996) investigated the cytotoxic activity of glucosinolate-derived products, including this compound, on various cancer cell lines. Their results showed that certain enzymatic hydrolysis-derived products of this compound exhibited clear inhibition of cancer cell growth (Nastruzzi, Cortesi, Esposito, Menegatti, Leoni, Iori, & Palmieri, 1996).
4. Activation of Nrf2 and HO-1 Genes
Wagner et al. (2015) studied the effect of myrosinase-treated this compound on the activation of the Nrf2 target gene heme oxygenase 1 (HO-1) in cultured cells and mice. Their findings indicated that this compound could induce Nrf2 and HO-1 gene expression, suggesting potential therapeutic applications in diseases where these pathways are involved (Wagner, Sturm, Piegholdt, Wolf, Esatbeyoglu, De Nicola, Iori, & Rimbach, 2015).
5. Enhancement of Bioactive Compounds in Broccoli
Research by Aguilar-Camacho et al. (2019) examined the effect of ultrasound treatment and exogenous phytohormones on the accumulation of bioactive compounds, including this compound, in broccoli. They found that these treatments could synergistically increase the levels of certain glucosinolates like this compound in broccoli, enhancing its nutritional value (Aguilar-Camacho, Welti‐Chanes, & Jacobo-Velázquez, 2019).
6. Glucosinolate Metabolism by Gut Bacteria
Luang-In et al. (2014) explored the metabolism of this compound by human gut bacteria. They found that certain gut bacteria could metabolize this compound, impacting its chemopreventive effects. This study provides insights into how dietary intake of this compound might interact with the gut microbiome (Luang-In, Narbad, Nueno-Palop, Mithen, Bennett, & Rossiter, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfanyl-N-sulfooxypentanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO9S3/c1-23-5-3-2-4-8(13-22-25(18,19)20)24-12-11(17)10(16)9(15)7(6-14)21-12/h7,9-12,14-17H,2-6H2,1H3,(H,18,19,20)/t7-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUMMDFLKGFCKH-URYVQPGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944561 | |
| Record name | 1-S-[5-(Methylsulfanyl)-N-(sulfooxy)pentanimidoyl]-1-thiohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21973-56-8 | |
| Record name | Glucoerucin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21973-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucoerucin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021973568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-S-[5-(Methylsulfanyl)-N-(sulfooxy)pentanimidoyl]-1-thiohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-thio-β-D-glucopyranose 1-[5-(methylthio)-N-(sulphooxy)valerimidate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1204477.png)
![(2S,3R,7R,9R,11R)-1,2,5-Trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-3,11-diol](/img/structure/B1204478.png)
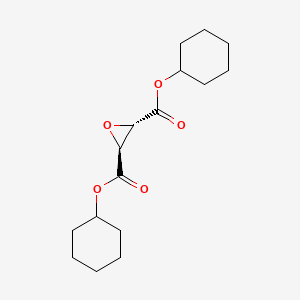
![[1-Acetyloxy-4-[cyclohexyl(methyl)amino]naphthalen-2-yl] acetate](/img/structure/B1204484.png)
